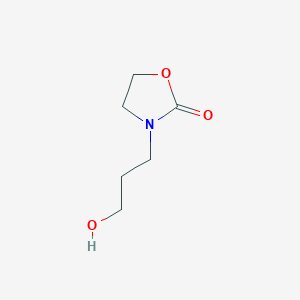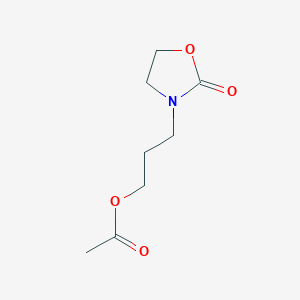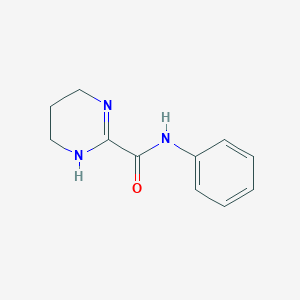
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide, also known as PTHP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects in laboratory experiments.
Wirkmechanismus
The mechanism of action of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide is not fully understood. However, it has been proposed that N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide exerts its effects by modulating the activity of various neurotransmitters such as serotonin, dopamine, and glutamate. N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has been found to exhibit various biochemical and physiological effects in laboratory experiments. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has also been found to exhibit anticonvulsant effects in animal models of epilepsy. Additionally, N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide in laboratory experiments is its low toxicity. N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has been found to be well-tolerated in animal models, even at high doses. Additionally, N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has been found to have good solubility in water, which makes it easy to administer in laboratory experiments. However, one of the limitations of using N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide in laboratory experiments is its relatively low potency. Higher doses of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide may be required to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for the research on N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide. One of the areas of research is the development of more potent analogs of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide. Additionally, the mechanism of action of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide needs to be further elucidated to understand its full therapeutic potential. Future research should also focus on the potential applications of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury.
Conclusion:
In conclusion, N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits various biochemical and physiological effects in laboratory experiments and has potential applications in the treatment of neurodegenerative disorders. The synthesis of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide involves the condensation reaction of phenylhydrazine and ethyl acetoacetate in the presence of ammonium acetate. While N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has several advantages for laboratory experiments, its low potency remains a limitation. Future research should focus on the development of more potent analogs of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide and its potential applications in the treatment of other neurological disorders.
Synthesemethoden
The synthesis of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide involves the condensation reaction of phenylhydrazine and ethyl acetoacetate in the presence of ammonium acetate. The reaction yields a yellow crystalline product, which is further purified by recrystallization. The overall yield of the synthesis process is around 60%.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in laboratory experiments. N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has also been found to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
156309-07-8 |
|---|---|
Produktname |
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide |
Molekularformel |
C11H13N3O |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
N-phenyl-1,4,5,6-tetrahydropyrimidine-2-carboxamide |
InChI |
InChI=1S/C11H13N3O/c15-11(10-12-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
CKLGZFAZRZPYOR-UHFFFAOYSA-N |
SMILES |
C1CNC(=NC1)C(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
C1CNC(=NC1)C(=O)NC2=CC=CC=C2 |
Synonyme |
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



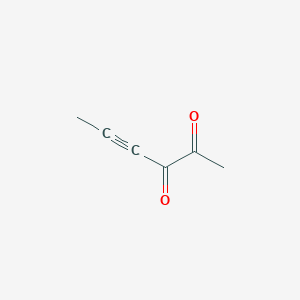
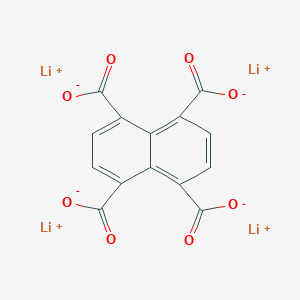
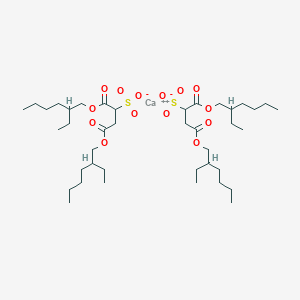
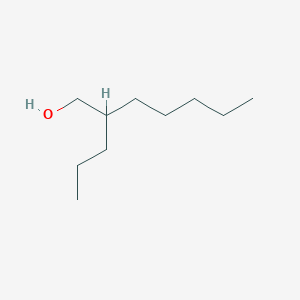
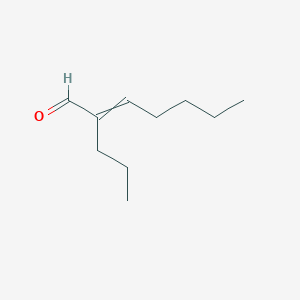

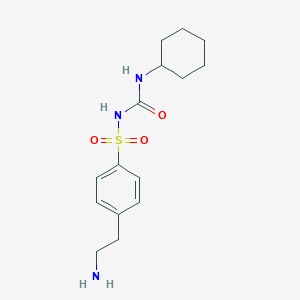
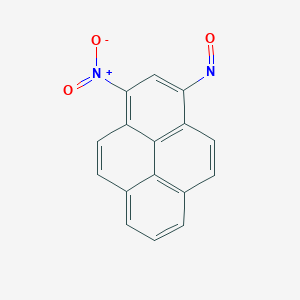
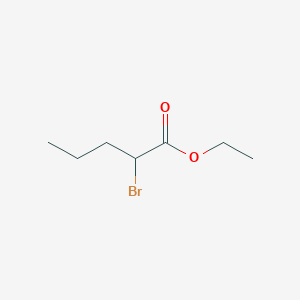
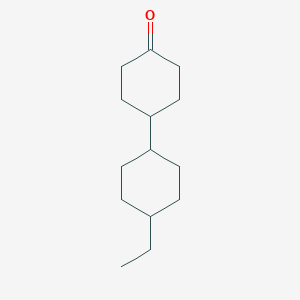
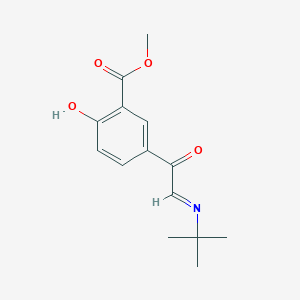
![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)
